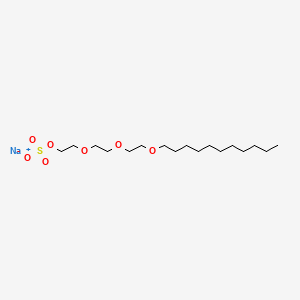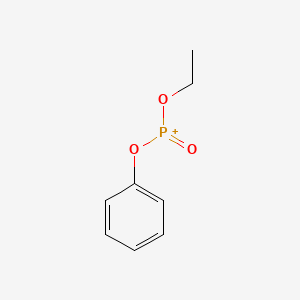
Pteridine, 2,6,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pteridine, 2,6,7-trimethyl- is a derivative of the pteridine family, which are bicyclic heterocyclic compounds consisting of fused pyrimidine and pyrazine rings. Pteridines are known for their biological significance, particularly in the context of pigments and enzyme cofactors . The 2,6,7-trimethyl derivative is of interest due to its unique structural and chemical properties.
準備方法
The synthesis of pteridines, including 2,6,7-trimethylpteridine, typically involves the condensation of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Pteridine, 2,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens or carbons are common, often using reagents like alkyl halides or amines
科学的研究の応用
Pteridine, 2,6,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of pteridine, 2,6,7-trimethyl- involves its interaction with various molecular targets and pathways. For instance, it can act as a cofactor for enzymes involved in redox reactions, influencing cellular processes . Its specific interactions depend on its structural configuration and the presence of functional groups that can participate in binding or catalytic activities.
類似化合物との比較
Pteridine, 2,6,7-trimethyl- can be compared with other pteridine derivatives such as:
- 6,7-Dimethylpteridine
- 2,4,6,7-Tetramethylpteridine
- 1,6,7-Trimethyllumazine
These compounds share a similar core structure but differ in the number and position of methyl groups, which can influence their chemical reactivity and biological activity . The uniqueness of 2,6,7-trimethylpteridine lies in its specific substitution pattern, which can confer distinct properties and applications.
特性
CAS番号 |
23767-00-2 |
|---|---|
分子式 |
C9H10N4 |
分子量 |
174.20 g/mol |
IUPAC名 |
2,6,7-trimethylpteridine |
InChI |
InChI=1S/C9H10N4/c1-5-6(2)12-9-8(11-5)4-10-7(3)13-9/h4H,1-3H3 |
InChIキー |
ZGWOCNDIGLJDDX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CN=C(N=C2N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


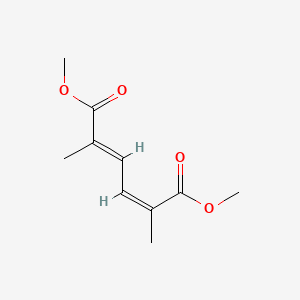
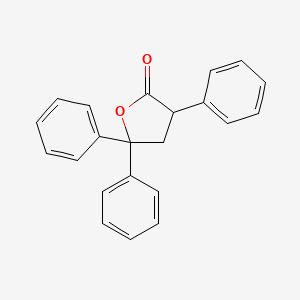
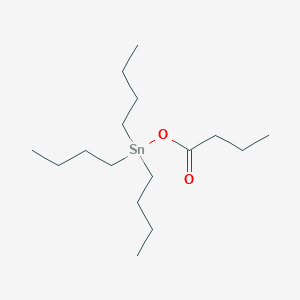
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)

![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
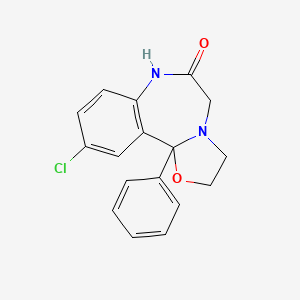
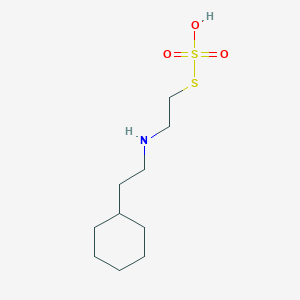
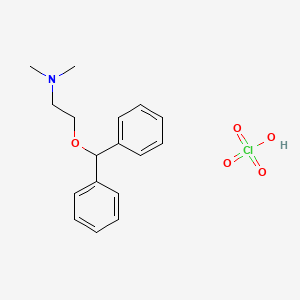
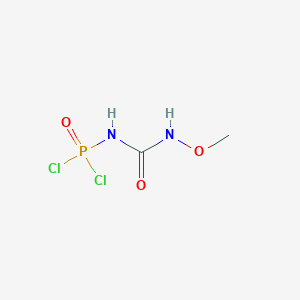
![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
